molecular formula C20H22N4OS B11423014 3-amino-N-(4-ethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(4-ethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11423014
M. Wt: 366.5 g/mol
InChI Key: JNEOHFUUKNATRV-UHFFFAOYSA-N
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Description

3-Amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, an amino group, and an ethylphenyl substituent. The presence of these functional groups and the overall molecular architecture contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable naphthyridine derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Attachment of the Ethylphenyl Substituent: This step often involves a Friedel-Crafts alkylation reaction, where the ethyl group is introduced to the phenyl ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through reactions with carboxylic acid derivatives or amides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-methylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
  • 3-Amino-N-(4-ethylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
  • 3-Amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine

Uniqueness

3-Amino-N-(4-ethylphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

3-amino-N-(4-ethylphenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-3-12-4-6-14(7-5-12)22-19(25)18-17(21)15-10-13-11-24(2)9-8-16(13)23-20(15)26-18/h4-7,10H,3,8-9,11,21H2,1-2H3,(H,22,25)

InChI Key

JNEOHFUUKNATRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N

Origin of Product

United States

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